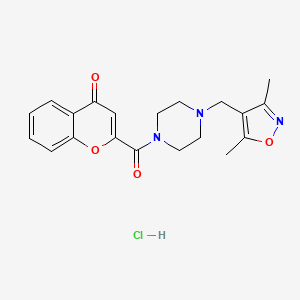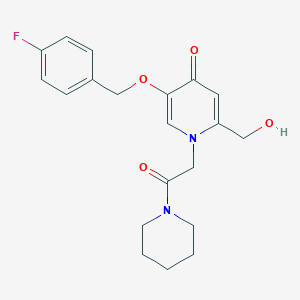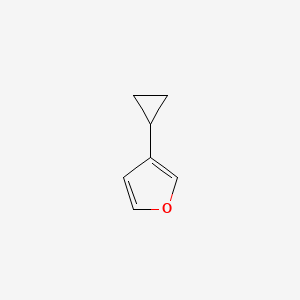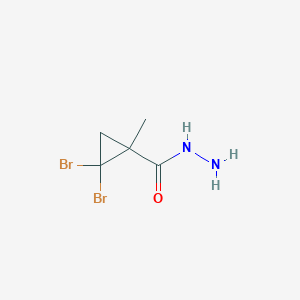![molecular formula C19H20FN5O2 B2498164 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide CAS No. 1105201-83-9](/img/structure/B2498164.png)
2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds, including those related to the requested molecule, often involves multi-step chemical reactions. These processes may include the formation of intermediate compounds, such as pyrazolo[1,5-a]pyrimidines, pyridazinones, and imidazolones, which are synthesized through reactions involving acylacetamides, amidines, and various heterocyclic amines. These methods highlight the intricacy of synthesizing compounds with specific functional groups and structural features (Abdelhamid & Gomha, 2013).
Molecular Structure Analysis
The analysis of the molecular structure of such compounds typically employs techniques like NMR, IR spectroscopy, and Mass spectrometry. These analytical methods confirm the chemical structures of synthesized compounds, ensuring the presence of desired functional groups and the overall molecular architecture. This is crucial for understanding the behavior and reactivity of the molecule (K. Sunder & Jayapal Maleraju, 2013).
Scientific Research Applications
Antimicrobial Activity : Compounds similar to 2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide have been studied for their antimicrobial properties. For example, pyrazole derivatives have been shown to possess significant antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Synthesis of Heterocyclic Compounds : This compound is also relevant in the synthesis of novel heterocyclic compounds. Such compounds are of interest in organic chemistry due to their wide range of potential applications, including in the pharmaceutical industry. The synthesis of related pyrazole derivatives has been explored for the development of various biologically active molecules (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002).
Anticancer Potential : Some pyrazole derivatives, which are structurally related to this compound, have shown potential as anticancer agents. These compounds have been evaluated for their cytotoxicity and inhibitory activity against cancer cell lines, highlighting their potential in cancer research and therapy (Alam et al., 2016).
Synthesis of Isoxazolines and Isoxazoles : The compound is also relevant in the synthesis of isoxazolines and isoxazoles, which are important in medicinal chemistry. These derivatives have potential applications in drug discovery due to their biological activities (Rahmouni et al., 2014).
properties
IUPAC Name |
2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-2-9-21-16(26)11-24-19(27)18-15(17(23-24)12-3-4-12)10-22-25(18)14-7-5-13(20)6-8-14/h5-8,10,12H,2-4,9,11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINAGSQUVIKCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)
![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)

![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)
![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)


![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)
![7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498102.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2498103.png)
![N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2498104.png)